molecular formula C8H7F3N2O2 B13965804 1,1,1-trifluoro-N-(3-nitrobenzyl)methanamine

1,1,1-trifluoro-N-(3-nitrobenzyl)methanamine

Cat. No.: B13965804
M. Wt: 220.15 g/mol
InChI Key: KJAIPRDVGWUAGY-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-(3-nitrobenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and nitrobenzyl groups attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-nitrobenzyl)methanamine typically involves the reaction of 3-nitrobenzyl chloride with 1,1,1-trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-(3-nitrobenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other higher oxidation state compounds.

    Reduction: Formation of 1,1,1-trifluoro-N-(3-aminobenzyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-trifluoro-N-(3-nitrobenzyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(3-nitrobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, allowing it to interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
  • 1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine
  • 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide

Uniqueness

1,1,1-trifluoro-N-(3-nitrobenzyl)methanamine is unique due to the specific positioning of the nitro group on the benzyl ring, which can influence its reactivity and interaction with biological targets. The presence of both trifluoromethyl and nitro groups provides a combination of properties that can be exploited in various applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(3-nitrophenyl)methyl]methanamine

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)12-5-6-2-1-3-7(4-6)13(14)15/h1-4,12H,5H2

InChI Key

KJAIPRDVGWUAGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(F)(F)F

Origin of Product

United States

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